molecular formula C23H30BrN5O4 B2766249 1'-[4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanoyl]-[1,4'-bipiperidine]-4'-carboxamide CAS No. 958613-23-5

1'-[4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanoyl]-[1,4'-bipiperidine]-4'-carboxamide

Cat. No.: B2766249
CAS No.: 958613-23-5
M. Wt: 520.428
InChI Key: PDPWOVMIOUFQPW-UHFFFAOYSA-N
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Description

1'-[4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanoyl]-[1,4'-bipiperidine]-4'-carboxamide is a complex organic compound that features a quinazolinone core, a bromine atom, and a piperidine moiety

Properties

IUPAC Name

1-[4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30BrN5O4/c24-16-6-7-18-17(15-16)20(31)29(22(33)26-18)12-4-5-19(30)27-13-8-23(9-14-27,21(25)32)28-10-2-1-3-11-28/h6-7,15H,1-5,8-14H2,(H2,25,32)(H,26,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPWOVMIOUFQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1'-[4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanoyl]-[1,4'-bipiperidine]-4'-carboxamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Attachment of the Butanoyl Group: This step involves acylation reactions, often using butanoyl chloride in the presence of a base.

    Formation of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the quinazolinone derivative with the piperidine moiety under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1'-[4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanoyl]-[1,4'-bipiperidine]-4'-carboxamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

1'-[4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanoyl]-[1,4'-bipiperidine]-4'-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1'-[4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanoyl]-[1,4'-bipiperidine]-4'-carboxamide involves its interaction with specific molecular targets. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromine atom and piperidine moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Brominated Compounds: Compounds with bromine atoms in different positions or different core structures.

    Piperidine Derivatives: Compounds with piperidine moieties but different core structures.

Uniqueness

1'-[4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanoyl]-[1,4'-bipiperidine]-4'-carboxamide is unique due to its specific combination of a quinazolinone core, a bromine atom, and a piperidine moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

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